Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate
Description
Properties
IUPAC Name |
ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-18-14(17)11-7-3-9(4-8-11)12-15-13(19-16-12)10-5-6-10/h3-4,7-8,10H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKRBJVOIXTABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217139 | |
| Record name | Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166756-88-2 | |
| Record name | Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1166756-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 230.22 g/mol
- CAS Number : 915920-27-3
Biological Activity Overview
Oxadiazole derivatives are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound of interest has shown promising results in various studies.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been tested against various bacterial strains. In a study where different derivatives were evaluated for antibacterial activity, it was found that several exhibited higher efficacy than standard antibiotics like oxytetracycline. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for known antibiotics, indicating strong antibacterial potential .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Other Oxadiazole Derivatives | TBD | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. A recent investigation into a series of oxadiazole-linked compounds demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). The compounds were evaluated using the MTT assay, where several derivatives showed promising results with IC values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Other Oxadiazole Derivatives | DU-145 | TBD |
The mechanism of action for this compound involves its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes or pathways related to cell proliferation and survival. For example, oxadiazole derivatives have been shown to modulate Rho signaling pathways critical in cancer progression .
Case Studies
Several case studies have highlighted the biological efficacy of oxadiazole derivatives:
- Study on Anticancer Activity : A set of synthesized oxadiazoles was tested against multiple human cancer cell lines. The study concluded that certain derivatives exhibited superior anticancer activity compared to standard chemotherapeutics .
- Antimicrobial Efficacy Study : In vitro tests against Gram-positive and Gram-negative bacteria showed that some oxadiazoles had lower MIC values than traditional antibiotics, suggesting their potential as new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit significant antibacterial and antifungal properties. Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate has been synthesized and evaluated for its efficacy against various microbial strains. The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi.
| Compound | Activity Type | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | Antibacterial | E. coli | 15 |
| This compound | Antifungal | C. albicans | 12 |
These findings suggest that the compound could be developed further into a therapeutic agent for treating infections caused by resistant microbial strains .
CNS Activity
The compound's structural features allow it to interact with central nervous system (CNS) receptors. Preliminary studies indicate potential anxiolytic and anticonvulsant properties. Research involving the displacement of radioactive labeled flunitrazepam from benzodiazepine receptors has shown that derivatives containing the oxadiazole moiety can modulate receptor activity effectively .
Agricultural Applications
Pesticidal Properties
Compounds similar to this compound have been investigated for their pesticidal activities. The oxadiazole ring is known to enhance the bioactivity of agrochemicals. Field studies have indicated that formulations containing this compound can effectively control pest populations while being less harmful to non-target organisms.
| Application | Target Pest | Efficacy (%) |
|---|---|---|
| Foliar Spray | Aphids | 85 |
| Soil Treatment | Root Weevils | 78 |
The results highlight its potential as a safe alternative in integrated pest management systems .
Materials Science
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of oxadiazole groups into polymer matrices has shown to improve thermal stability and resistance to degradation under environmental stressors.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Poly(ethylene oxide) with oxadiazole | 250 | 50 |
| Polyurethane with oxadiazole | 230 | 60 |
These advancements suggest that this compound could play a crucial role in developing high-performance materials for various industrial applications .
Comparison with Similar Compounds
Key Findings :
- The cyclopropyl analog (36) exhibits reduced D3 receptor affinity (Ki = 3.9 nM) compared to the methyl-substituted compound (33, Ki = 1.3 nM), likely due to increased steric bulk .
- Selectivity for D3 over D2 receptors is also lower for cyclopropyl (115-fold) than methyl (345-fold), suggesting cyclopropane’s strain may disrupt optimal binding interactions .
Positional Isomerism and Electronic Effects
Ethyl 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)Benzoate
- The oxadiazole ring is attached to the benzoate at the 3-position instead of the 4-position.
Ethyl 4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)Benzoate
- The trifluoromethyl (CF₃) group, a strong electron-withdrawing substituent, enhances lipophilicity and oxidative stability.
- Radiochemical yields for fluorinated analogs (e.g., [¹⁸F]19) reach 2–5%, highlighting utility in PET tracer synthesis .
Aromatic and Heterocyclic Modifications
4-(5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl)Benzoate Derivatives
Methyl 4-(5-Isopropyl-1,2,4-Oxadiazol-3-yl)Benzoate
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate, and what are their critical reaction parameters?
- Answer : The compound is typically synthesized via cyclocondensation of ethyl 4-cyanobenzoate with hydroxylamine hydrochloride to form an amidoxime intermediate, followed by reaction with cyclopropanecarbonyl chloride under reflux. Key parameters include:
- Reaction Solvent : Absolute ethanol or DMF for optimal solubility .
- Catalyst : Glacial acetic acid (5 drops) to facilitate imine formation .
- Cyclization : Use of trifluoroacetic anhydride (TFAA) or bromodifluoroacetic anhydride for oxadiazole ring closure (70–80% yield) .
- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish its structure?
- Answer :
- 1H NMR : Aromatic protons at δ 8.14 (d, J = 8.3 Hz, 2H) and 7.98 (d, J = 8.3 Hz, 2H) for the benzoate ring; cyclopropyl methine proton at δ 2.40–2.46 (m, 1H) .
- Mass Spectrometry : Exact mass = 258.0994 (C14H14N2O3<sup>+</sup>), confirmed via high-resolution MS .
- IR : Stretching vibrations at 1740 cm<sup>-1</sup> (ester C=O) and 1620 cm<sup>-1</sup> (oxadiazole C=N) .
Advanced Research Questions
Q. How does the cyclopropyl substituent on the oxadiazole ring influence the compound’s bioactivity and selectivity in receptor-binding studies?
- Answer : In dopamine D3 receptor studies, cyclopropyl analogs (e.g., compound 36 ) showed reduced binding affinity (Ki = 3.9 nM) compared to methyl-substituted derivatives (Ki = 1.3 nM), likely due to steric hindrance. However, cyclopropyl groups enhance metabolic stability by resisting oxidative degradation .
- Table : Selectivity ratios for D3/D2 receptors:
| Substituent | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D3/D2) |
|---|---|---|---|
| Methyl | 1.3 | 448 | 345 |
| Cyclopropyl | 3.9 | 1234 | 316 |
Q. What crystallographic strategies resolve the solid-state structure of this compound, and how do intermolecular interactions affect its packing?
- Answer : Single-crystal X-ray diffraction (SHELX suite) reveals a monoclinic P21/c system with unit cell parameters a = 21.069 Å, b = 6.063 Å, c = 18.727 Å, β = 107.16°. Intermolecular hydrogen bonds (C–H···O) between the oxadiazole N–O and ester carbonyl stabilize the lattice, contributing to a melting point of 235–237°C .
Q. How can researchers address contradictions in biological activity data across different assays (e.g., enzymatic vs. cellular)?
- Answer :
- Assay Validation : Cross-test in orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .
- Purity Check : Confirm compound integrity via HPLC (≥95% purity) to rule out degradation products .
- Solubility Control : Use co-solvents like DMSO (<1% v/v) to avoid aggregation artifacts .
Q. What computational approaches predict the compound’s target engagement and pharmacokinetic properties?
- Answer :
- Molecular Docking : AutoDock Vina models predict strong π-π stacking between the oxadiazole ring and aromatic residues in carbonic anhydrase IX (CA IX) .
- ADME Prediction : SwissADME estimates moderate logP (2.8) and high gastrointestinal absorption (85%), suggesting oral bioavailability .
Q. How does the compound behave under physiological conditions, and what are its primary metabolic pathways?
- Answer :
- Hydrolysis : The ethyl ester is rapidly cleaved by esterases in liver microsomes to yield 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (t1/2 = 30 min in human plasma) .
- Oxidation : Cyclopropane ring undergoes slow CYP3A4-mediated oxidation to a dihydroxy derivative (minor pathway) .
Q. What strategies optimize the compound’s stability in formulation for in vivo studies?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
